molecular formula C11H12Cl2N2O B1400117 N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide CAS No. 403478-75-1

N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide

Cat. No.: B1400117
CAS No.: 403478-75-1
M. Wt: 259.13 g/mol
InChI Key: FDRLIAIMJGFERI-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 2,6-dichloroaniline with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide
  • N-(2,6-difluorophenyl)pyrrolidine-2-carboxamide
  • N-(2,6-dichlorophenyl)pyrrolidine-2-one

Comparison: N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents or positions, it may exhibit distinct properties and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-7-3-1-4-8(13)10(7)15-11(16)9-5-2-6-14-9/h1,3-4,9,14H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRLIAIMJGFERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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